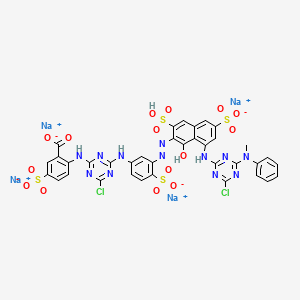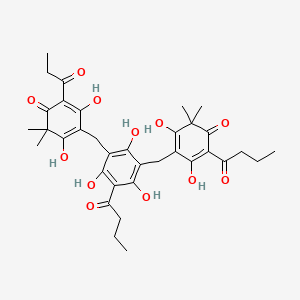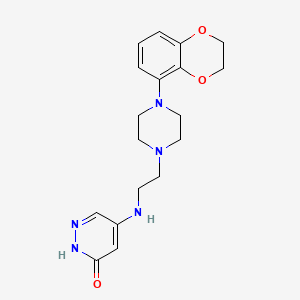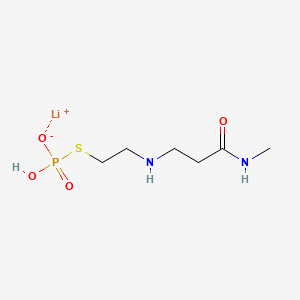
Propanamide, N-methyl-3-((2-phosphonothio)ethyl)amino-, monolithium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanamide, N-methyl-3-((2-phosphonothio)ethyl)amino-, monolithium salt is a complex organic compound with a unique structure that includes a phosphonothio group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-methyl-3-((2-phosphonothio)ethyl)amino-, monolithium salt typically involves multiple steps. The starting materials usually include N-methylpropanamide and a phosphonothio reagent. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and efficiency, often involving continuous flow systems and rigorous quality control measures to ensure consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Propanamide, N-methyl-3-((2-phosphonothio)ethyl)amino-, monolithium salt can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a simpler amine derivative.
Aplicaciones Científicas De Investigación
Propanamide, N-methyl-3-((2-phosphonothio)ethyl)amino-, monolithium salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme functions.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism by which Propanamide, N-methyl-3-((2-phosphonothio)ethyl)amino-, monolithium salt exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphonothio group can form strong bonds with metal ions, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
N-Methylpropanamide: A simpler amide without the phosphonothio group.
Phosphonothioethylamine: Contains the phosphonothio group but lacks the amide structure.
Uniqueness
Propanamide, N-methyl-3-((2-phosphonothio)ethyl)amino-, monolithium salt is unique due to its combination of an amide and a phosphonothio group, which imparts distinct chemical and biological properties. This combination allows it to participate in a wider range of reactions and applications compared to its simpler counterparts.
Propiedades
Número CAS |
127914-17-4 |
|---|---|
Fórmula molecular |
C6H14LiN2O4PS |
Peso molecular |
248.2 g/mol |
Nombre IUPAC |
lithium;hydroxy-[2-[[3-(methylamino)-3-oxopropyl]amino]ethylsulfanyl]phosphinate |
InChI |
InChI=1S/C6H15N2O4PS.Li/c1-7-6(9)2-3-8-4-5-14-13(10,11)12;/h8H,2-5H2,1H3,(H,7,9)(H2,10,11,12);/q;+1/p-1 |
Clave InChI |
UIYLFWIZJDCOIV-UHFFFAOYSA-M |
SMILES canónico |
[Li+].CNC(=O)CCNCCSP(=O)(O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



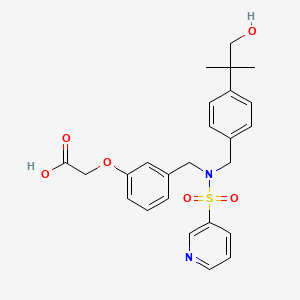
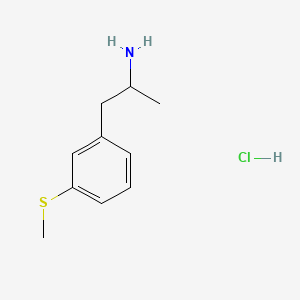

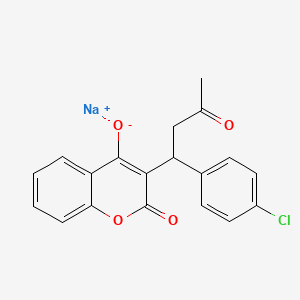
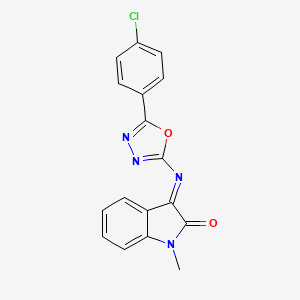

![[6-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-4-(dimethylamino)-2-methyloxan-3-yl]oxy-2-methyl-3-(6-methyl-5-oxooxan-2-yl)oxyoxan-4-yl] acetate](/img/structure/B12776690.png)


